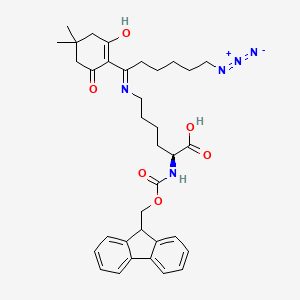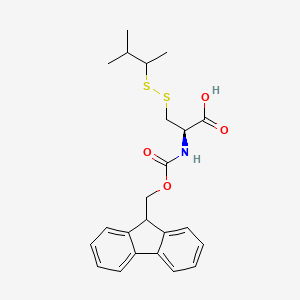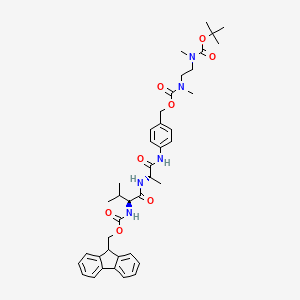
Azido-PEG(4)-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG(4)-Val-Cit-PAB-PNP is a complex chemical compound that is often used in the field of bioconjugation and drug delivery. This compound contains several functional groups, including an azide group, a polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyloxycarbonyl (PAB) linker, and a p-nitrophenyl (PNP) ester. The azide group enables “click” chemistry, while the PEG spacer increases solubility in aqueous media. The Val-Cit dipeptide is a cleavable linker often used in antibody-drug conjugates (ADCs), and the PAB linker is a self-immolative spacer that releases the drug upon cleavage. The PNP ester is a leaving group that facilitates the conjugation process.
Mechanism of Action
Target of Action
Azido-PEG(4)-Val-Cit-PAB-PNP is a complex compound that is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins or enzymes that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
The compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . These reactions allow the compound to bind to its target proteins and mediate their degradation .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to target proteins, the compound can trigger their ubiquitination and subsequent degradation by the proteasome . This can affect various downstream effects depending on the specific function of the degraded protein.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and improve its bioavailability .
Result of Action
The action of this compound results in the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, the degradation of a protein involved in cell proliferation could potentially inhibit the growth of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound and its reactions . Additionally, the presence of other molecules that can react with the azide group or the carboxylic acid group can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG(4)-Val-Cit-PAB-PNP can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This allows this compound to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable triazole linkage via Click Chemistry . This reaction can occur with alkyne, BCN, DBCO . The terminal carboxylic acid can also form a stable amide bond with primary amine groups . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG(4)-Val-Cit-PAB-PNP involves multiple steps, each requiring specific reaction conditions The process typically begins with the preparation of the PEG spacer, which is functionalized with an azide group This is followed by the conjugation of the Val-Cit dipeptide and the PAB linker
PEG Spacer Functionalization: The PEG spacer is synthesized by polymerizing ethylene oxide. The terminal hydroxyl groups are then converted to azide groups using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Val-Cit Dipeptide Conjugation: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
PAB Linker Addition: The PAB linker is introduced through a nucleophilic substitution reaction, where the amine group of the PAB reacts with the carboxyl group of the Val-Cit dipeptide.
PNP Ester Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG(4)-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Hydrolysis: The PNP ester can be hydrolyzed under basic conditions to release the PAB linker.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme found in lysosomes, releasing the active drug.
Common Reagents and Conditions
Copper(I) bromide: Used as a catalyst in click chemistry reactions.
Sodium hydroxide: Used to hydrolyze the PNP ester.
Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
PAB Linker: Released upon hydrolysis of the PNP ester.
Active Drug: Released upon cleavage of the Val-Cit dipeptide by cathepsin B.
Scientific Research Applications
Azido-PEG(4)-Val-Cit-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a versatile linker for bioconjugation. The azide group enables click chemistry, allowing for the efficient and specific conjugation of various biomolecules.
Biology
In biology, this compound is used to study protein-protein interactions and cellular processes. The PEG spacer increases the solubility of hydrophobic drugs, making them more bioavailable.
Medicine
In medicine, this compound is a key component of antibody-drug conjugates (ADCs). The Val-Cit dipeptide is cleaved by lysosomal enzymes, releasing the active drug specifically in cancer cells, thereby minimizing off-target effects.
Industry
In the industrial sector, this compound is used in the production of targeted drug delivery systems and diagnostic tools. Its ability to form stable linkages with various biomolecules makes it a valuable tool in the development of new therapeutics and diagnostic agents.
Comparison with Similar Compounds
Azido-PEG(4)-Val-Cit-PAB-PNP is unique due to its combination of functional groups and linkers. Similar compounds include:
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid, used for bioconjugation.
Azido-PEG4-amine: Contains an azide group and a terminal amine, used for PEGylation.
Azido-PEG4-NHS Ester: Contains an azide group and an N-hydroxysuccinimide ester, used for labeling primary amine groups.
Compared to these compounds, this compound offers the advantage of a cleavable linker, making it particularly useful in targeted drug delivery systems.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHAPNROVDNMD-CDZUIXILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N9O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














